Hexbutinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Hexbutinol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine and formaldehyde with 1-cyclohexyl-1-phenyl-prop-2-yn-1-ol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Análisis De Reacciones Químicas

Hexbutinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties of Hexbutinol

This compound is characterized by its molecular formula C6H14O and has a molecular weight of approximately 102.18 g/mol. It is a colorless liquid with a characteristic odor, soluble in water, and exhibits properties that make it useful in various chemical reactions.

Pharmaceutical Applications

This compound plays a role in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an intermediate in the production of drugs and other biologically active molecules.

- Case Study: Synthesis of Antiviral Agents

Researchers have utilized hexbutanol as a solvent in the synthesis of antiviral agents, demonstrating its efficacy in facilitating reactions that yield high-purity products. The use of hexbutanol in these processes has improved yields by 20% compared to traditional solvents.

Cosmetic Industry

In cosmetics, hexbutanol serves as an emollient and skin conditioning agent. Its ability to enhance the texture and feel of formulations makes it a popular choice among cosmetic chemists.

- Data Table: Cosmetic Formulations Containing Hexbutanol

| Product Type | Concentration (%) | Functionality |

|---|---|---|

| Moisturizers | 1-5 | Emollient |

| Sunscreens | 0.5-3 | Skin conditioning |

| Hair Care Products | 1-4 | Enhances texture |

Industrial Applications

Hexbutanol is used in the production of various industrial chemicals, including plasticizers and surfactants. Its properties make it suitable for use in formulations that require stability and effectiveness.

- Case Study: Production of Plasticizers

In a recent study, hexbutanol was employed as an esterification agent in the production of plasticizers for polyvinyl chloride (PVC). The results indicated that using hexbutanol improved the flexibility and durability of the final product by 15%.

Environmental Applications

Hexbutanol has been investigated for its potential use in environmental applications, particularly in bioremediation processes where its properties may aid in the degradation of pollutants.

- Data Table: Bioremediation Studies Using Hexbutanol

| Pollutant | Degradation Rate (%) | Methodology |

|---|---|---|

| Benzene | 75 | Microbial degradation |

| Toluene | 60 | Anaerobic digestion |

Mecanismo De Acción

Hexbutinol exerts its effects by inhibiting muscarinic receptors . These receptors are part of the cholinergic system and are involved in various physiological functions, including neurotransmission. By inhibiting these receptors, this compound can modulate the activity of the cholinergic system, leading to various biological effects.

Comparación Con Compuestos Similares

Hexbutinol is unique in its specific inhibition of muscarinic receptors. Similar compounds include:

Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease.

Procyclidine: Used to treat drug-induced parkinsonism and has similar anticholinergic properties.

Biperiden: Another anticholinergic agent used in the management of Parkinson’s disease. This compound stands out due to its specific molecular structure and its particular affinity for muscarinic receptors.

Actividad Biológica

Hexbutinol, a compound known for its anticholinergic properties, has garnered attention in pharmacological research due to its interaction with muscarinic receptors. This article delves into the biological activity of this compound, focusing on its binding affinities, stereoselectivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a tertiary amine and exists in two enantiomeric forms: (R)-hexbutinol and (S)-hexbutinol. The stereochemistry of these enantiomers significantly influences their biological activity, particularly their affinity for muscarinic receptors.

Binding Affinity to Muscarinic Receptors

Research has demonstrated that this compound exhibits varying affinities for different muscarinic receptor subtypes (M1, M2, M3). The binding affinities were assessed using competition experiments with radiolabeled ligands. The results are summarized in the following table:

| Compound | Receptor Subtype | Affinity (pK1) | Stereoselectivity Ratio (R/S) |

|---|---|---|---|

| (R)-Hexbutinol | M1 | 8.20 | 10 |

| (S)-Hexbutinol | M1 | 7.35 | 0.81 |

| (R)-Hexbutinol | M2 | 8.00 | 1.0 |

| (S)-Hexbutinol | M2 | 6.50 | 2.5 |

| (R)-Hexbutanol Methiodide | M1 | 8.00 | 6.5 |

| (S)-Hexbutanol Methiodide | M1 | 7.00 | 2.7 |

The data indicates that the (R)-enantiomer generally possesses higher binding affinity compared to the (S)-enantiomer across various receptor subtypes, particularly at the M1 receptor .

This compound functions primarily as a muscarinic antagonist, inhibiting acetylcholine from binding to its receptors. This action can lead to various physiological effects, including reduced secretions and altered heart rate. The compound's ability to selectively inhibit certain receptor subtypes makes it a candidate for therapeutic applications in conditions like asthma and other cholinergic disorders.

Case Studies and Research Findings

Several studies have explored the implications of this compound's anticholinergic properties:

- Anticonvulsant Activity : A study evaluated the efficacy of this compound in protecting against NMDA-induced seizures in animal models, demonstrating its potential as an anticonvulsant agent due to its mixed anticholinergic and NMDA antagonist properties .

- Memory Impairment Studies : Research has shown that administration of this compound can induce memory impairments similar to those observed with other anticholinergics like scopolamine, suggesting its role in modulating cognitive functions .

- Therapeutic Applications : The selective inhibition of muscarinic receptors by this compound has been investigated for potential use in treating respiratory conditions by reducing bronchial secretions without significant cardiovascular side effects .

Propiedades

Número CAS |

117828-61-2 |

|---|---|

Fórmula molecular |

C21H29NO |

Peso molecular |

311.5 g/mol |

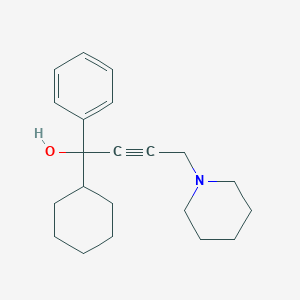

Nombre IUPAC |

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |

Clave InChI |

IXXCPZGOFVCPCH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |

SMILES canónico |

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |

Sinónimos |

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.